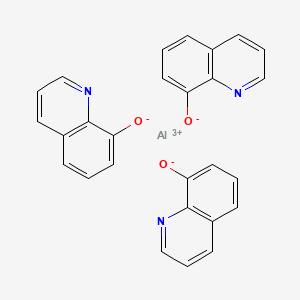

Aluminium tri(quinolin-8-olate)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminium tri(quinolin-8-olate) can be synthesized through the reaction of aluminium chloride with 8-hydroxyquinoline in the presence of a base such as sodium acetate . The reaction typically involves dissolving 8-hydroxyquinoline in glacial acetic acid, followed by the addition of aluminium chloride and sodium acetate. The mixture is then extracted with chloroform to isolate the product .

Industrial Production Methods: Industrial production of aluminium tri(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminium tri(quinolin-8-olate) undergoes various chemical reactions, including:

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The quinolin-8-olate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve the use of other chelating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminium, while substitution reactions can produce a variety of aluminium complexes with different ligands .

Applications De Recherche Scientifique

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

Aluminium tri(quinolin-8-olate) is primarily recognized for its role in organic light-emitting diodes. It serves as an electron transport layer and an emitting material, contributing to the efficiency of OLED devices. Its ability to emit green light and facilitate electron transport makes it a critical component in OLED technology.

Key Properties:

- Electron Transport : Alq3 enhances the movement of electrons within OLEDs, which is essential for light emission.

- Luminescence : It exhibits high luminescence efficiency, making it suitable for display technologies and solid-state lighting.

Table 1: Properties of Aluminium Tri(quinolin-8-olate) in OLEDs

| Property | Value |

|---|---|

| Chemical Formula | C27H18AlN3O3 |

| Molecular Mass | 459.43 g/mol |

| Emission Color | Green |

| Quantum Efficiency | Up to 4.6% in devices |

Biomedical Applications

Recent studies have highlighted the potential of aluminium tri(quinolin-8-olate) in biomedical fields, particularly due to its antibacterial and immunomodulatory properties.

Antibacterial Activity

Research indicates that Alq3 possesses significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity, leading to cell death.

Immunomodulatory Effects

Alq3 has been shown to modulate immune responses by inhibiting transcription factors involved in inflammatory processes. This suggests potential therapeutic applications for managing inflammatory diseases.

Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Disrupts bacterial membrane integrity | |

| Immunomodulatory | Inhibits NF-kappa-B mediated transcription | |

| Antioxidant | Scavenges free radicals |

Materials Science

Aluminium tri(quinolin-8-olate) is also explored for its potential in materials science, particularly in the development of luminescent materials and sensors.

Luminescent Materials

Due to its phosphorescent properties, Alq3 is being investigated for use in sensors and other luminescent applications. Its ability to emit light upon excitation makes it suitable for developing probes for biological imaging and detecting specific molecules.

Case Studies

- Antibacterial Efficacy Assessment : A study evaluated the antibacterial efficacy of Alq3 nanostructures against Escherichia coli, demonstrating a significant reduction in bacterial viability compared to controls. This highlights its potential as an antimicrobial agent.

- Inflammatory Response Modulation : Research focused on the effects of Alq3 on macrophage activation revealed that it could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting utility in chronic inflammatory conditions.

Mécanisme D'action

The mechanism by which aluminium tri(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and form stable complexes . The compound’s electronic properties are influenced by the nature of the quinolin-8-olate ligands and their interaction with the aluminium center . This interaction affects the compound’s fluorescence and electron transport properties, making it highly effective in OLED applications .

Comparaison Avec Des Composés Similaires

Tris(8-hydroxyquinolinato)gallium: Similar in structure but with gallium instead of aluminium.

Tris(8-hydroxyquinolinato)indium: Another similar compound with indium replacing aluminium.

Uniqueness: Aluminium tri(quinolin-8-olate) is unique due to its optimal balance of stability, electron transport, and emitting properties, which make it particularly suitable for use in OLEDs . Its relatively low cost and ease of synthesis further enhance its appeal compared to similar compounds .

Propriétés

Numéro CAS |

24731-66-6 |

|---|---|

Formule moléculaire |

C9H7AlNO |

Poids moléculaire |

172.14 g/mol |

Nom IUPAC |

aluminum;quinolin-8-olate |

InChI |

InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

Clé InChI |

XAIDAKZDWHHFGM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3] |

SMILES canonique |

C1=CC2=C(C(=C1)O)N=CC=C2.[Al] |

Key on ui other cas no. |

24731-66-6 |

Synonymes |

tris-(8-hydroxyquinoline)aluminum |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.